molecular formula C16H13ClN2O3 B2892123 3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate CAS No. 1424459-11-9

3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate

Cat. No. B2892123
CAS RN: 1424459-11-9
M. Wt: 316.74
InChI Key: HWXSXKPNRBZMJN-UHFFFAOYSA-N
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Description

3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C₁₆H₁₃ClN₂O₃ . It falls within the class of aryl chlorides and is primarily used in various applications, including fungicides, insecticides, antihistamines, and antiarrhythmics for pharmaceutical purposes .


Synthesis Analysis

The synthesis of this compound involves the direct reaction of pyridine with chlorine to yield 2-chloropyridine , which subsequently reacts further to form 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be synthesized efficiently from pyridine-N-oxides .


Molecular Structure Analysis

The molecular structure of 3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate consists of a chloropyridine ring (2-chloropyridine) attached to a phenyl group via a cyclopropylcarbamoyl linkage. The carboxylate group is positioned at the 3-carbon of the pyridine ring. The overall structure plays a crucial role in its biological activity and interactions.


Chemical Reactions Analysis

When 2-chloropyridine reacts with nucleophiles, it generates pyridine derivatives substituted at the second and fourth carbons on the heterocycle. These reactions often yield mixtures of products, necessitating further workup to isolate the desired isomer. Some commercial products derived from these conversions include pyrithione , pyripropoxyfen , chlorphenamine , and disopyramide .


Physical And Chemical Properties Analysis

  • Acidity (pKa) : 0.49

Safety and Hazards

  • Safety Data Sheet : Refer to the manufacturer’s safety data sheet for detailed safety information .

properties

IUPAC Name

[3-(cyclopropylcarbamoyl)phenyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-14-13(5-2-8-18-14)16(21)22-12-4-1-3-10(9-12)15(20)19-11-6-7-11/h1-5,8-9,11H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXSXKPNRBZMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)OC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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